3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid is a synthetic organic compound with the molecular formula C12H21NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
The synthesis of 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the azetidine ring: The protected amine undergoes cyclization to form the azetidine ring, which is a four-membered nitrogen-containing ring.
Introduction of the propanoic acid moiety:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to selectively interact with its targets . The pathways involved in its action may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signal transduction pathways .
Comparison with Similar Compounds
3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid can be compared with other similar compounds, such as:
1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: This compound also contains a Boc-protected azetidine ring but differs in the substituents attached to the ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but have different core structures, such as amino acids.
The uniqueness of this compound lies in its specific combination of the Boc-protected azetidine ring and the propanoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,8-13)6-5-9(14)15/h5-8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXANPTCTPXWYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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